molecular formula C32H31I2N7O B388117 4-(4-BENZYLPIPERIDIN-1-YL)-6-[(2E)-2-{[3,5-DIIODO-2-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N-(4-METHYLPHENYL)-1,3,5-TRIAZIN-2-AMINE

4-(4-BENZYLPIPERIDIN-1-YL)-6-[(2E)-2-{[3,5-DIIODO-2-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N-(4-METHYLPHENYL)-1,3,5-TRIAZIN-2-AMINE

Cat. No.: B388117
M. Wt: 783.4g/mol
InChI Key: HNYLYFHRGZEXRY-XICOUIIWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-BENZYLPIPERIDIN-1-YL)-6-[(2E)-2-{[3,5-DIIODO-2-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N-(4-METHYLPHENYL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes multiple functional groups such as aldehyde, alkyne, and triazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-BENZYLPIPERIDIN-1-YL)-6-[(2E)-2-{[3,5-DIIODO-2-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N-(4-METHYLPHENYL)-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps:

  • Formation of 3,5-Diiodo-2-(prop-2-ynyloxy)benzaldehyde: : This step involves the iodination of 2-(prop-2-ynyloxy)benzaldehyde using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is carried out in an organic solvent like dichloromethane at room temperature.

  • Synthesis of {4-(4-benzylpiperidin-1-yl)-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}hydrazone: : This intermediate is synthesized by reacting 4-(4-benzylpiperidin-1-yl)-6-[(4-methylphenyl)amino]-1,3,5-triazine with hydrazine hydrate in ethanol under reflux conditions.

  • Coupling Reaction: : The final step involves coupling the two intermediates, 3,5-Diiodo-2-(prop-2-ynyloxy)benzaldehyde and {4-(4-benzylpiperidin-1-yl)-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}hydrazone, using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors for better control, and ensuring the availability of high-purity starting materials. Safety measures and waste management protocols would also be crucial in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The aldehyde group in 3,5-Diiodo-2-(prop-2-ynyloxy)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Sodium azide in dimethylformamide (DMF), potassium cyanide in ethanol.

Major Products Formed

    Oxidation: 3,5-Diiodo-2-(prop-2-ynyloxy)benzoic acid.

    Reduction: 3,5-Diiodo-2-(prop-2-ynyloxy)benzyl alcohol.

    Substitution: 3,5-Diazido-2-(prop-2-ynyloxy)benzaldehyde, 3,5-Dicyano-2-(prop-2-ynyloxy)benzaldehyde.

Scientific Research Applications

4-(4-BENZYLPIPERIDIN-1-YL)-6-[(2E)-2-{[3,5-DIIODO-2-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N-(4-METHYLPHENYL)-1,3,5-TRIAZIN-2-AMINE has several applications in scientific research:

  • Chemistry: : It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and materials.

  • Biology: : The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.

  • Industry: : The compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its diverse reactivity.

Mechanism of Action

The mechanism of action of 4-(4-BENZYLPIPERIDIN-1-YL)-6-[(2E)-2-{[3,5-DIIODO-2-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N-(4-METHYLPHENYL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The triazine moiety can interact with nucleic acids, potentially affecting gene expression. The compound’s overall structure allows it to modulate various biochemical pathways, making it a versatile tool in research.

Comparison with Similar Compounds

Similar Compounds

    2-(Prop-2-ynyloxy)benzaldehyde: Lacks the iodine atoms and triazine moiety, making it less reactive and versatile.

    4-(4-Benzylpiperidin-1-yl)-6-[(4-methylphenyl)amino]-1,3,5-triazine: Lacks the aldehyde and alkyne groups, limiting its reactivity in organic synthesis.

    3,5-Diiodo-2-hydroxybenzaldehyde:

Uniqueness

4-(4-BENZYLPIPERIDIN-1-YL)-6-[(2E)-2-{[3,5-DIIODO-2-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N-(4-METHYLPHENYL)-1,3,5-TRIAZIN-2-AMINE is unique due to its combination of functional groups, which confer diverse reactivity and potential applications. The presence of iodine atoms, an alkyne group, an aldehyde group, and a triazine moiety makes it a versatile compound in various fields of research.

Properties

Molecular Formula

C32H31I2N7O

Molecular Weight

783.4g/mol

IUPAC Name

6-(4-benzylpiperidin-1-yl)-2-N-[(E)-(3,5-diiodo-2-prop-2-ynoxyphenyl)methylideneamino]-4-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C32H31I2N7O/c1-3-17-42-29-25(19-26(33)20-28(29)34)21-35-40-31-37-30(36-27-11-9-22(2)10-12-27)38-32(39-31)41-15-13-24(14-16-41)18-23-7-5-4-6-8-23/h1,4-12,19-21,24H,13-18H2,2H3,(H2,36,37,38,39,40)/b35-21+

InChI Key

HNYLYFHRGZEXRY-XICOUIIWSA-N

SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCC(CC3)CC4=CC=CC=C4)NN=CC5=C(C(=CC(=C5)I)I)OCC#C

Isomeric SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCC(CC3)CC4=CC=CC=C4)N/N=C/C5=C(C(=CC(=C5)I)I)OCC#C

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCC(CC3)CC4=CC=CC=C4)NN=CC5=C(C(=CC(=C5)I)I)OCC#C

Origin of Product

United States

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